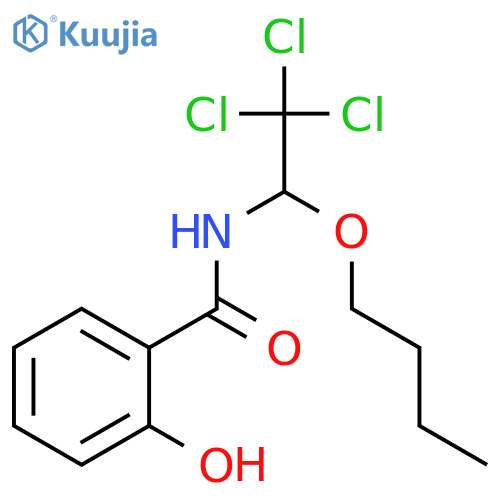Cas no 70193-21-4 (Trichlamide)

Trichlamide structure
商品名:Trichlamide
Trichlamide 化学的及び物理的性質
名前と識別子
-
- Trichlamide
- N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide
- N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
- (RS)-N-(1-butoxy-2,2,2-trichloroethyl)salicylamide
- Hataclean
- n-(1-butoxy-2,2,2-trichlorethyl)-2-hydroxybenzamid
- N-(1-n-Butoxy-2,2,2-trichloraethyl)salicylamid
- N-(l-Butoxy-2,2,2-trichloroethyl)salicylamide
- NK 483
- rac-N-[(1R)-1-butoxy-2,2,2-trichloroethyl]-2-hydroxybenzamide
- Trichlamide [ISO]
- WL 105305
- 70193-21-4
- DTXSID00867877
- N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide; Hataclean; N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide; NK 483; Trichlamide; WL 105305
- SCHEMBL70426
- NHTFLYKPEGXOAN-UHFFFAOYSA-N
- 2-BENZYLSULFANYL-7-HYDROXY-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLICACIDETHYLESTER
- NS00015298
- C18916
- Trichlamide 10 microg/mL in Cyclohexane
- Trichlamide, PESTANAL(R), analytical standard
- Benzamide, N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxy-
- BRN 2882884
- Q27155714
- CHEBI:82058
-
- MDL: MFCD00128927
- インチ: InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)
- InChIKey: NHTFLYKPEGXOAN-UHFFFAOYSA-N
- ほほえんだ: CCCCOC(C(Cl)(Cl)Cl)NC(C1=CC=CC=C1O)=O
計算された属性
- せいみつぶんしりょう: 339.02000
- どういたいしつりょう: 339.02
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.6A^2
- 互変異性体の数: 7
- 疎水性パラメータ計算基準値(XlogP): 4.5
じっけんとくせい
- 色と性状: 白色結晶または粉末
- 密度みつど: 1.4549 (rough estimate)
- ふってん: 169.5°C (rough estimate)
- フラッシュポイント: 230.4 °C
- 屈折率: 1.6200 (estimate)
- PSA: 58.56000
- LogP: 4.02590
- ようかいせい: ほとんど水に溶けず、アセトン、エタノールに溶ける
Trichlamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T798253-1mg |
Trichlamide |
70193-21-4 | 1mg |
$ 155.00 | 2022-06-02 | ||
| TRC | T798253-50mg |
N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |
70193-21-4 | 50mg |
$173.00 | 2023-05-17 | ||
| TRC | T798253-250mg |
N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |
70193-21-4 | 250mg |
$775.00 | 2023-05-17 | ||
| A2B Chem LLC | AH13697-10mg |
TRICHLAMIDE |
70193-21-4 | 10mg |
$213.00 | 2024-04-19 | ||
| TRC | T798253-10mg |
Trichlamide |
70193-21-4 | 10mg |
$ 1240.00 | 2022-06-02 | ||
| TRC | T798253-500mg |
N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |
70193-21-4 | 500mg |
$1378.00 | 2023-05-17 | ||
| TRC | T798253-750mg |
N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide |
70193-21-4 | 750mg |
$ 1800.00 | 2023-09-05 |
Trichlamide 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
70193-21-4 (Trichlamide) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:70193-21-4)TRICHLAMIDE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ